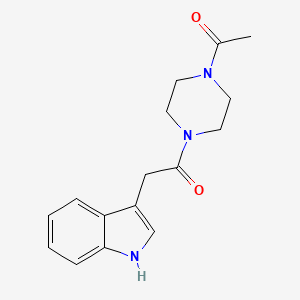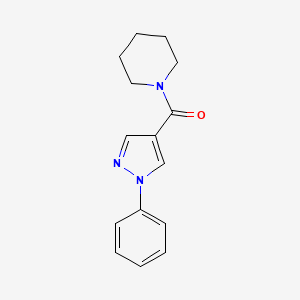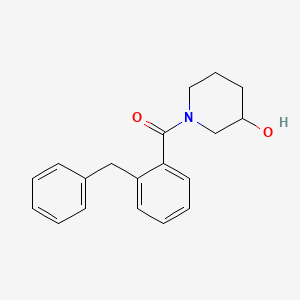![molecular formula C12H16FNO B7514767 N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide, also known as FDP or Fluoradone, is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic organic compound that belongs to the class of amides and is known for its unique chemical structure.
作用機序
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide exerts its inhibitory effect on the dopamine transporter by binding to a specific site on the protein. This binding prevents the transporter from removing dopamine from the synaptic cleft, leading to an increase in dopamine concentration in the brain. This increase in dopamine concentration has been found to have various effects on the brain, including enhancing reward-related behavior and reducing anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing. This increase in dopamine release has been associated with enhanced reward-related behavior, such as increased locomotor activity and preference for sucrose. This compound has also been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.
実験室実験の利点と制限
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide has several advantages as a research tool, including its selectivity for the dopamine transporter and its ability to increase dopamine concentration in the brain. However, it also has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using this compound.
将来の方向性
There are several future directions for research on N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide. One potential direction is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to explore its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and addiction. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and its potential toxicity.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has potential applications in scientific research, particularly in the field of neuroscience. It selectively inhibits the activity of the dopamine transporter and has various effects on the brain, including enhancing reward-related behavior and reducing anxiety-like behavior. While it has several advantages as a research tool, such as its selectivity and ability to increase dopamine concentration, it also has limitations that need to be taken into consideration. There are several future directions for research on this compound, including investigating its effects on other neurotransmitter systems and exploring its potential as a therapeutic agent for neurological disorders.
合成法
The synthesis method of N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide involves the reaction of 3-fluorobenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This method has been reported in several scientific studies and has been found to yield high purity and good yields of this compound.
科学的研究の応用
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to selectively inhibit the activity of the dopamine transporter, a protein that regulates the concentration of dopamine in the brain. This property of this compound makes it a useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9(2)12(15)14(3)8-10-5-4-6-11(13)7-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJZOAVKSWBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)


![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)